molecular formula C7H8O4 B14454451 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- CAS No. 76799-84-3

2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)-

Cat. No.: B14454451
CAS No.: 76799-84-3
M. Wt: 156.14 g/mol
InChI Key: VCPQFDRBOZTBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is an organic compound with the molecular formula C7H8O4 It is a diene acid with two conjugated double bonds and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with maleic anhydride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2Z,4Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The conjugated double bonds and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A similar compound with ester groups instead of carboxylic acid groups.

    2,4-Hexadiene, (E,E)-: A related compound with similar double bond configuration but lacking carboxylic acid groups.

    2,4-Hexadienedioic acid, diethyl ester: Another ester derivative with ethyl groups.

Uniqueness

2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is unique due to its specific (2Z,4Z) configuration and the presence of a methyl group, which influences its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

CAS No.

76799-84-3

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-methylhexa-2,4-dienedioic acid

InChI

InChI=1S/C7H8O4/c1-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11)

InChI Key

VCPQFDRBOZTBAO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.